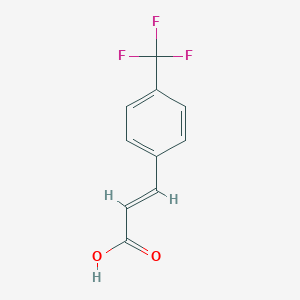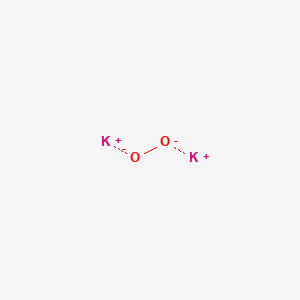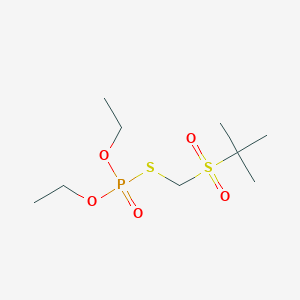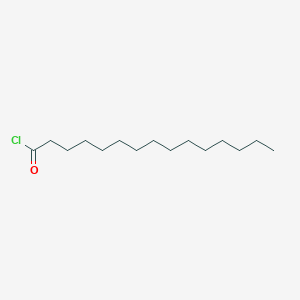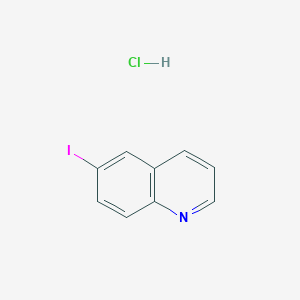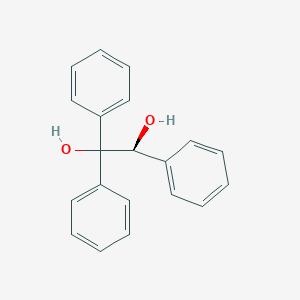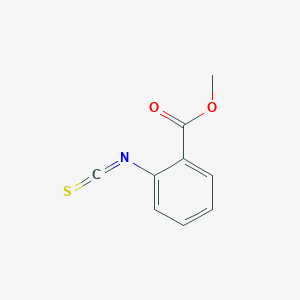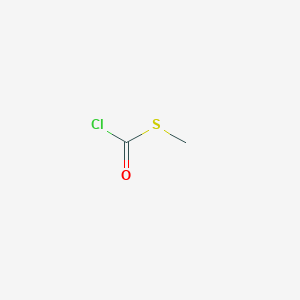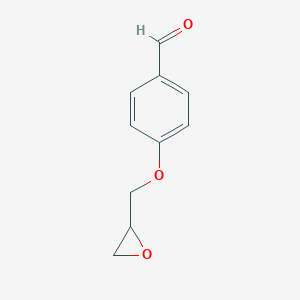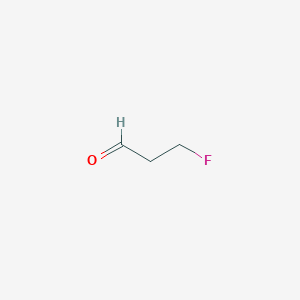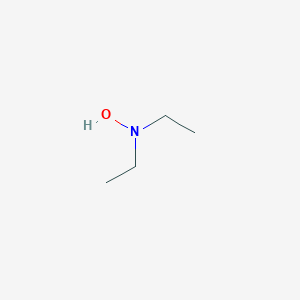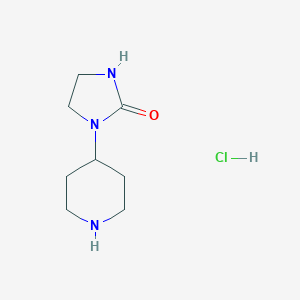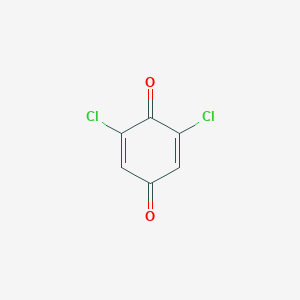![molecular formula C21H37NO3S2 B104646 [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-24-6](/img/structure/B104646.png)
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, also known as ABT-702, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for drug development. In
作用机制
The mechanism of action of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves the inhibition of two enzymes involved in purine metabolism, namely, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH). HGPRT is responsible for the conversion of hypoxanthine and guanine to their corresponding nucleotides, while IMPDH converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate reduces the production of purine nucleotides, which are essential for DNA synthesis and cell proliferation.
生化和生理效应
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The main advantage of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate for lab experiments is its specificity for HGPRT and IMPDH, which makes it a valuable tool for studying purine metabolism. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.
未来方向
There are several future directions for research on [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, including the development of more potent and selective inhibitors of HGPRT and IMPDH, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its neuroprotective effects in human clinical trials. Additionally, the use of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate as a tool for studying purine metabolism in various diseases could provide valuable insights into disease pathogenesis and potential therapeutic targets.
合成方法
The synthesis of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves a multi-step process that starts with the preparation of tert-butylsulfanylpyridine. This intermediate is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the introduction of an acetyl group at the 1-position of the pyridine ring. The overall yield of the synthesis process is around 20%.
科学研究应用
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes involved in purine metabolism, which is essential for the growth and proliferation of cancer cells. Additionally, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in animal models. It has also been studied for its potential use in the treatment of multiple sclerosis, where it has shown promising results in reducing disease severity and progression.
属性
CAS 编号 |
18794-24-6 |
|---|---|
产品名称 |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
分子式 |
C21H37NO3S2 |
分子量 |
415.7 g/mol |
IUPAC 名称 |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C21H37NO3S2/c1-13(23)22-16(26-20(6,7)8)12-15(19(3,4)5)17(27-21(9,10)11)18(22)25-14(2)24/h12,16-18H,1-11H3 |
InChI 键 |
HVGSPMLKOZDGFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
规范 SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



